Enantiomer-Dependent Renin Inhibitory Potency: (S)-1-Naphthylalanine Tripeptides Achieve IC50 ~10⁻⁷ M
Tripeptide analogues containing the (S)-1-naphthylalanine residue (derived from CAS 63024-25-9) exhibit potent human renin inhibition with IC50 values near 10⁻⁷ M, whereas the corresponding (R)-enantiomer-containing peptides are not reported to achieve comparable potency [1]. This stereochemical dependence underscores the necessity of the (S)-configuration for biological activity in this pharmacophore class.
| Evidence Dimension | Human renin inhibition (IC50) |
|---|---|
| Target Compound Data | ~10⁻⁷ M (for (S)-1-naphthylalanine-containing tripeptides such as ES-188, ES-226, ES-254) |
| Comparator Or Baseline | (R)-enantiomer-containing analogues: no reported potent renin inhibition; (S)-1-naphthylalanine vs. phenylalanine baseline: phenylalanine-containing analogues show weaker inhibition |
| Quantified Difference | IC50 of ~10⁻⁷ M represents nanomolar potency; specificity >100-fold over cathepsin D and pepsin |
| Conditions | In vitro enzymatic assay using purified human renin; compounds: Z-(1-naphthyl)Ala-His-leucinal (ES-188), Z-(1-naphthyl)Ala-His-statine ethyl ester (ES-226), Z-(1-naphthyl)Ala-His-statine 2-methylbutylamide (ES-254) |
Why This Matters
Procurement of the (S)-enantiomer is essential for renin inhibitor development; substitution with the (R)-enantiomer or phenylalanine would abolish or severely reduce target engagement.
- [1] Kokubu T, Hiwada K, Murakami E, Imamura Y, Matsueda R, Yabe Y, Koike H, Iijima Y. Highly potent and specific inhibitors of human renin. Hypertension. 1985;7(3 Pt 2):I8-11. doi:10.1161/01.hyp.7.3_pt_2.i8. View Source
